molecular formula C19H16 B6315572 Bis(2-indenyl)methane CAS No. 204456-74-6

Bis(2-indenyl)methane

Cat. No.: B6315572
CAS No.: 204456-74-6
M. Wt: 244.3 g/mol
InChI Key: VBDPXNNRCIXHFT-UHFFFAOYSA-N
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Description

Bis(2-indenyl)methane is an organic compound that features two indenyl groups connected by a methylene bridge Indenyl groups are derived from indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-indenyl)methane typically involves the reaction of indene with formaldehyde in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the indene acts as the nucleophile. The general reaction conditions include:

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: Moderate temperatures, typically around 50-70°C.

    Solvent: Non-polar solvents like toluene or dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient separation and purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indenyl rings. Common reagents include halogens (chlorine, bromine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.

Major Products:

    Oxidation: Indenone derivatives.

    Reduction: Dihydroindenyl derivatives.

    Substitution: Halogenated or nitrated this compound.

Scientific Research Applications

Bis(2-indenyl)methane has several applications in scientific research:

    Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the synthesis of polymers and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism by which bis(2-indenyl)methane exerts its effects depends on its specific application. In organometallic chemistry, it acts as a ligand, coordinating to metal centers and influencing their reactivity and stability. In biological systems, its mechanism of action may involve interactions with cellular proteins and enzymes, leading to modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

    Bis(indolyl)methane: Similar structure but with indole groups instead of indenyl groups.

    Bis(pyrazolyl)methane: Contains pyrazole rings instead of indenyl rings.

    Bis(phenyl)methane: Features phenyl groups instead of indenyl groups.

Uniqueness: Bis(2-indenyl)methane is unique due to the presence of indenyl groups, which confer distinct electronic and steric properties compared to other bis(aryl)methanes. This uniqueness makes it valuable in specific applications, particularly in the field of organometallic chemistry and materials science.

Properties

IUPAC Name

2-(1H-inden-2-ylmethyl)-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16/c1-2-6-17-11-14(10-16(17)5-1)9-15-12-18-7-3-4-8-19(18)13-15/h1-8,10,12H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDPXNNRCIXHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CC3=CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15.0 g (54 nunol) of CH2(1-indanone)2, prepared as described above, and 24.3 g (2.4 equiv.) of tosyl hydrazine were placed in a 250 ml round-bottom flask and 100 ml EtOH added. Then 10 drops of 37% HCl were added and the reaction mixture brought to reflux under nitrogen. On coming to reflux, everything dissolved and a clear brown solution resulted. After refluxing for 10 minutes, a white jelly-like material began to precipitate. This was washed with MeOH and then dried under vacuum. This gave 21 g (63%) of the bis(hydrazone). 10.8 g (17.6 mmol) of the bis(hydrazone), suspended in 250 ml N,N,N′,N′-tetramethyl-ethylene diamine (TMEDA) in a large Schlenk tube, was slowly added to 15.2 g (141 mmol, 8 equivalents) of lithium diisopropylamide, dissolved in 50 ml TMEDA and cooled to 0° C. The solution changed from yellow to purple and then to dark purple. It was allowed to warm to room temperature and then decanted onto ice to give a yellow solution. On washing with 100 ml aqueous NaHCO3 the solution became purple. This was extracted copiously (3×250 ml) with Et2O, the Et2O extracts combined and dried over MgSO4. These were evaporated to a brown oil which was extracted with pentane. Working up of the pentane extracts afforded 0.59 g (14%) of bis(2-indenyl)methane.
[Compound]
Name
CH2(1-indanone)2
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
bis(hydrazone)
Quantity
10.8 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
15.2 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

15.0 g (54 mmol) of CH2(1-indanone)2, prepared as described above, and 24.3 g (2.4 equiv.) of tosyl hydrazine were placed in a 250 ml round-bottom flask and 100 ml EtOH added. Then 10 drops of 37% HCl were added and the reaction mixture brought to reflux under nitrogen. On coming to reflux, everything dissolved and a clear brown solution resulted. After refluxing for 10 minutes, a white jelly-like material began to precipitate. This was washed with MeOH and then dried under vacuum. This gave 21 g (63%) of the bis(hydrazone). 10.8 g (17.6 mnol) of the bis(hydrazone), suspended in 250 ml N,N,N′,N′-tetramethyl-ethylene diamine (TMEDA) in a large Schlenk tube, was slowly added to 15.2 g (141 mmol, 8 equivalents) of lithium diisopropylamide, dissolved in 50 ml TMEDA and cooled to 0° C. The solution changed from yellow to purple and then to dark purple. It was allowed to warm to room temperature and then decanted onto ice to give a yellow solution. On washing with 100 ml aqueous NaHCO3 the solution became purple. This was extracted copiously (3×250 ml) with Et2O, the Et2O extracts combined and dried over MgSO4. These were evaporated to a brown oil which was extracted with pentane. Working up of the pentane extracts afforded 0.59 g (14%) of bis(2-indenyl)methane.
[Compound]
Name
CH2(1-indanone)2
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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